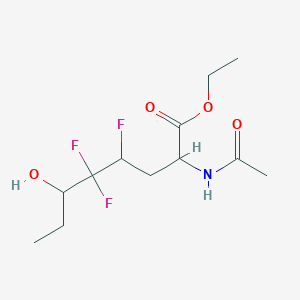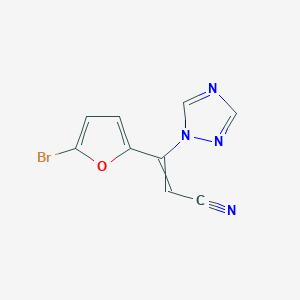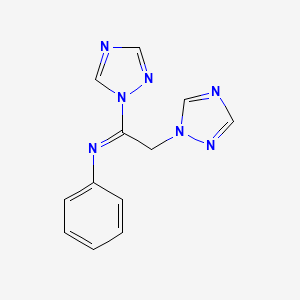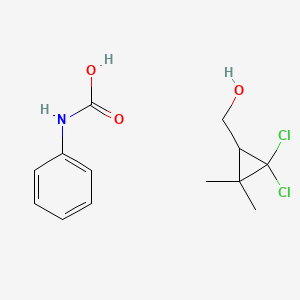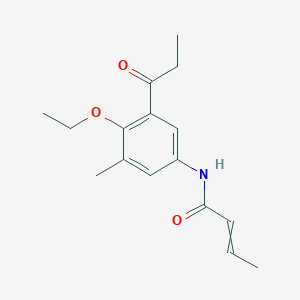
Octyl cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl cyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C15H26O2. It is a derivative of cyclohexene carboxylic acid, where an octyl group is attached to the carboxylate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl cyclohex-3-ene-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with octanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Octyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Cyclohex-3-ene-1-carboxylic acid derivatives.
Reduction: Octyl cyclohex-3-ene-1-methanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Octyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octyl cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with various enzymes and receptors in biological systems. The pathways involved in these interactions can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl cyclohex-3-ene-1-carboxylate
- Ethyl cyclohex-3-ene-1-carboxylate
- Propyl cyclohex-3-ene-1-carboxylate
Uniqueness
Octyl cyclohex-3-ene-1-carboxylate is unique due to its longer alkyl chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its shorter-chain analogs.
Properties
CAS No. |
92773-34-7 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
octyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-8,14H,2-6,9-13H2,1H3 |
InChI Key |
ALTHNUQGLAEYQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



diphenylsilane](/img/structure/B14366539.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
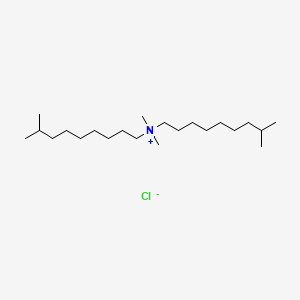
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
